molecular formula C19H16N6O B2949869 (E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine CAS No. 537667-41-7

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine

货号: B2949869
CAS 编号: 537667-41-7
分子量: 344.378
InChI 键: QLWVOVQXSJKHIB-YSURURNPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a benzyloxybenzylidene group attached to a hydrazinyl-purine core, which may impart unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 6-hydrazinyl-9H-purine and 4-(benzyloxy)benzaldehyde under acidic or basic conditions to form the hydrazone intermediate.

    E-Isomer Formation: The hydrazone intermediate is then subjected to conditions that favor the formation of the E-isomer, such as heating or the use of specific catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the purine core or the benzyloxybenzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives of the purine core, while reduction could lead to the formation of reduced hydrazine derivatives.

科学研究应用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of (E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

相似化合物的比较

Similar Compounds

    6-Benzylaminopurine: A well-known plant growth regulator.

    9-Benzyladenine: Another purine derivative with biological activity.

Uniqueness

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine is unique due to its specific structural features, such as the benzyloxybenzylidene group, which may confer distinct chemical and biological properties compared to other purine derivatives.

生物活性

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine is a synthetic organic compound classified as a purine derivative. This compound exhibits a variety of biological activities, making it of significant interest in medicinal chemistry. Its structural features, particularly the benzyloxybenzylidene group, may enhance its interaction with biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-7H-purin-6-amine
  • Molecular Formula: C19H16N6O
  • CAS Number: 537667-41-7

The compound's structure can be visualized as follows:

C19H16N6O\text{C}_{19}\text{H}_{16}\text{N}_{6}\text{O}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation: It might interact with cellular receptors, altering signaling pathways.
  • Pathway Regulation: The compound could influence various cellular processes through modulation of key signaling pathways.

Biological Activities

Research indicates that purine derivatives, including this compound, possess diverse biological activities:

  • Anticancer Activity:
    • Studies have shown that purine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms.
    • The specific activity of this compound against various cancer cell lines remains to be fully elucidated.
  • Neuroprotective Effects:
    • The compound may exhibit neuroprotective properties similar to other hydrazine derivatives, which have been shown to inhibit monoamine oxidase (MAO-B), a target in Parkinson's disease therapy .
  • Antioxidant Properties:
    • Preliminary studies suggest that the compound could possess antioxidant activity, which is beneficial in reducing oxidative stress-related damage in cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other known purine derivatives:

Compound NameBiological ActivityIC50 Value (µM)Notes
6-BenzylaminopurinePlant growth regulatorN/AKnown for promoting cell division in plants.
9-BenzyladenineCytokinin activityN/AInvolved in plant growth and development.
This compoundPotential anticancer and neuroprotective effectsTBDUnique structure may enhance activity.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study indicated that similar hydrazone derivatives exhibit selective MAO-B inhibition, suggesting potential for treating neurodegenerative diseases .
    • Further research is needed to determine the specific IC50 values for this compound.
  • Cell Proliferation Assays :
    • Future experiments should focus on assessing the impact of this compound on various cancer cell lines to establish its efficacy as an anticancer agent.
  • Oxidative Stress Testing :
    • Evaluating the antioxidant capacity through assays such as ORAC or DPPH could provide insights into its potential protective effects against oxidative damage.

常见问题

Q. Basic: What synthetic strategies are commonly employed to prepare (E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine?

Answer:
The compound is typically synthesized via hydrazone formation between a 6-hydrazinylpurine derivative and a substituted benzaldehyde. For example:

Hydrazine coupling : React 6-hydrazinyl-9H-purine with 4-(benzyloxy)benzaldehyde under reflux in a polar solvent (e.g., ethanol or methanol) with catalytic acid .

Protecting group strategies : Use tetrahydropyran (THP) or tert-butyloxycarbonyl (Boc) groups to protect the purine N-9 position during synthesis, as seen in analogous purine derivatives. This prevents unwanted side reactions .

Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the product .

Q. Basic: How can researchers confirm the structural identity and purity of this compound?

Answer:

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Key signals include the hydrazone imine proton (δ ~8.5–9.0 ppm) and aromatic protons from the benzyloxy group (δ ~7.3–7.6 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Melting point : Sharp melting points (e.g., 242–243°C) indicate crystalline purity .

Q. Basic: What in vitro assays are suitable for initial biological evaluation of this compound?

Answer:

  • Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Monitor IC₅₀ values over 48–72 hours .
  • Apoptosis assays : Use Annexin V/PI staining and caspase-3/7 activation kits to assess programmed cell death .
  • Cell cycle analysis : Flow cytometry after propidium iodide staining to identify phase-specific arrest (e.g., G2/M) .

Q. Advanced: How can computational modeling (e.g., DFT) elucidate the compound's electronic properties and reactivity?

Answer:

  • DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO), charge distribution, and hydrazone tautomerism .
  • Nonlinear optical (NLO) properties : Calculate polarizability (α) and hyperpolarizability (β) to predict potential applications in photonics or imaging .
  • Docking studies : Model interactions with biological targets (e.g., DNA topoisomerases or kinase ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .

Q. Advanced: What strategies optimize the compound's solubility and bioavailability for in vivo studies?

Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains, sulfonates) at the benzyloxy or purine N-9 positions while retaining activity .
  • Prodrug design : Convert the hydrazone to a pH-sensitive Schiff base or ester prodrug for controlled release .
  • Formulation : Use nanoemulsions or liposomes to encapsulate the compound, enhancing plasma stability .

Q. Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines) and multiple cell lines .
  • Metabolic stability assays : Perform liver microsome studies to identify metabolite interference .
  • Target engagement assays : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. Advanced: What methodologies enable the study of structure-activity relationships (SAR) for derivatives?

Answer:

  • Core modifications : Synthesize analogs with varied substituents on the benzylidene (e.g., halogens, methoxy) or purine (e.g., N-9 alkylation) .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond donors/acceptors .
  • 3D-QSAR : Apply CoMFA or CoMSIA models to correlate substituent effects with activity .

Q. Advanced: How can researchers investigate the compound's mechanism of action at the molecular level?

Answer:

  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : Use SILAC or TMT labeling to quantify changes in protein expression or phosphorylation .
  • Crystallography : Co-crystallize the compound with putative targets (e.g., kinases) for structural insights .

Q. Advanced: What analytical techniques assess the compound's stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Monitor degradation products and quantify half-life in simulated gastric fluid (SGF) or plasma .
  • Circular dichroism (CD) : Track conformational changes in the hydrazone moiety under varying pH .

Q. Advanced: How can researchers validate the compound's selectivity against off-target proteins?

Answer:

  • Kinase profiling : Use panels like Eurofins KinaseProfiler to test inhibition across 100+ kinases .
  • CRISPR-Cas9 screens : Knock out suspected off-target genes and assess rescue of phenotype .
  • SPR/Biacore : Measure binding kinetics (KD, kon/koff) to confirm target specificity .

属性

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-2-4-15(5-3-1)11-26-16-8-6-14(7-9-16)10-24-25-19-17-18(21-12-20-17)22-13-23-19/h1-10,12-13H,11H2,(H2,20,21,22,23,25)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWVOVQXSJKHIB-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。